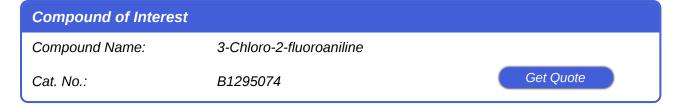


Commercial Sourcing and Technical Profile of 3-Chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and quality control of **3-Chloro-2-fluoroaniline** (CAS No. 2106-04-9), a key building block in the development of pharmaceuticals and agrochemicals. This document is intended to assist researchers, scientists, and procurement managers in making informed decisions for their research and development needs.

Commercial Supplier Overview

3-Chloro-2-fluoroaniline is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available product typically ranges from 97% to over 99%. Pricing can vary based on purity, quantity, and the supplier. Below is a comparative summary of offerings from prominent suppliers.



Supplier	Purity	Available Quantities	Price (USD)	Notes
Sigma-Aldrich	97%	5 g	\$49.42	Pricing is for research quantities.[1]
Chem-Impex International	≥ 98% (GC)	Not specified	Not specified	Offers the product for use in pharmaceutical and agrochemical synthesis.[2]
Alfa Chemistry	Not specified	Not specified	Not specified	Listed as a supplier for research and industrial production.[3]
Tokyo Chemical Industry (TCI)	>98.0% (GC)	5g, 25g	Not specified	Available from their Japan warehouse.
Santa Cruz Biotechnology	Not specified	Not specified	Not specified	For research use only.[4]
Career Henan Chemical Co.	98%	Per KG	~\$7.00/KG	Bulk pricing available.[5]
Zhejiang Jitai New Material Co., Ltd.	Not specified	Not specified	Not specified	Supplier of pharmaceutical and pesticide intermediates.[6]

Synthetic Routes and Experimental Protocols

The industrial synthesis of **3-Chloro-2-fluoroaniline** typically involves the catalytic hydrogenation of the corresponding nitroaromatic precursor, **3-chloro-2-fluoronitrobenzene**. This method is favored for its high yield, selectivity, and amenability to large-scale production.



Representative Synthesis Protocol: Catalytic Hydrogenation of 3-Chloro-2-fluoronitrobenzene

This protocol is a representative method based on the common synthesis of halogenated anilines.

Materials:

- 3-Chloro-2-fluoronitrobenzene
- 1% Platinum on Carbon (Pt/C) catalyst
- Methanol (solvent)
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- Reaction vessel (e.g., Parr hydrogenator or autoclave)

Procedure:

- Reaction Setup: In a suitable reaction vessel, charge 3-chloro-2-fluoronitrobenzene and a catalytic amount of 1% Pt/C (typically a substrate to catalyst mass ratio of 200-400:1). Add methanol as the solvent.
- Inerting: Seal the reaction vessel and purge the system with nitrogen gas to remove any residual oxygen.
- Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of 0.1-5 MPa. Heat
 the reaction mixture to a temperature of 50-100°C with vigorous stirring. The reaction is
 exothermic and may require cooling to maintain the desired temperature.
- Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction typically takes 1-10 hours.



- Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
- Purification: Filter the reaction mixture to remove the Pt/C catalyst. The resulting filtrate is
 then concentrated under reduced pressure to remove the methanol. The crude 3-chloro-2fluoroaniline can be further purified by vacuum distillation to yield a product with a purity of
 >99.5%.

Quality Control and Analytical Methods

Ensuring the purity and identity of **3-Chloro-2-fluoroaniline** is critical for its application in pharmaceutical and agrochemical synthesis. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

Standard Quality Control Protocol

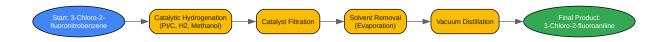
- 1. Appearance:
- Method: Visual inspection.
- Specification: Colorless to light yellow or brown liquid.
- 2. Identity Confirmation:
- Method: Fourier-Transform Infrared Spectroscopy (FTIR).
- Procedure: Acquire the IR spectrum of the sample and compare it with a reference spectrum of 3-Chloro-2-fluoroaniline.
- Specification: The spectrum of the sample must match the reference spectrum.
- 3. Purity Assay:
- Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Procedure:



- Prepare a dilute solution of the sample in a suitable solvent (e.g., methylene chloride or toluene).
- Inject the sample into the GC system.
- The separation of 3-chloro-2-fluoroaniline from any impurities is achieved on a suitable capillary column (e.g., SE-54).
- Quantify the purity by calculating the area percentage of the main peak.
- Specification: Purity is typically specified as ≥97%, ≥98%, or ≥99.5%.
- 4. Residual Solvent Analysis (if applicable):
- Method: Headspace Gas Chromatography (HS-GC).
- Procedure: Analyze the sample for the presence of residual solvents from the synthesis process.
- Specification: The concentration of residual solvents must be below the limits defined by regulatory guidelines (e.g., ICH Q3C).

Process Visualization

The following diagrams illustrate the general workflow for the synthesis and quality control of **3-Chloro-2-fluoroaniline**.



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Caption: A typical workflow for the synthesis of **3-Chloro-2-fluoroaniline**.

Caption: A standard quality control workflow for **3-Chloro-2-fluoroaniline**.



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